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molecular formula C7H13NO2 B1289303 Ethyl 2-(cyclopropylamino)acetate CAS No. 71922-62-8

Ethyl 2-(cyclopropylamino)acetate

Cat. No. B1289303
M. Wt: 143.18 g/mol
InChI Key: VOZPZBSGYPGXEE-UHFFFAOYSA-N
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Patent
US07935707B2

Procedure details

To a solution of 10 g (0.18 mol) of cyclopropylamine in 50 ml of EtOH was added 7 g (0.04 mol) of ethylbromoacetate and the reaction stirred for 1 h. The reaction was then evaporated to dryness, redissolved in CH2Cl2 washed with water, dried over sodium sulfate and concentrated to afford 6 g (quant.) of the title compound as a colorless oil. MS: 144.1 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH2:5]([O:7][C:8](=[O:11])[CH2:9]Br)[CH3:6]>CCO>[CH2:5]([O:7][C:8](=[O:11])[CH2:9][NH:4][CH:1]1[CH2:3][CH2:2]1)[CH3:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
7 g
Type
reactant
Smiles
C(C)OC(CBr)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in CH2Cl2
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CNC1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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